molecular formula C21H35N3O B14796085 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14796085
M. Wt: 345.5 g/mol
InChI Key: BSZDKXLRQPDDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a benzyl group, and an isopropyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the benzyl and isopropyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that optimize yield and purity. Techniques such as catalytic hydrogenation and Sonogashira cross-coupling reactions can be employed to achieve efficient synthesis . These methods are chosen for their ability to produce large quantities of the compound while maintaining high standards of quality control.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation . The conditions for these reactions are carefully controlled to ensure the desired outcomes, such as specific temperature and pressure settings.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, further diversifying the compound’s chemical profile.

Scientific Research Applications

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a cholinesterase inhibitor, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, its unique structure allows it to interact with multiple biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as acetylcholinesterase . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer’s disease. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other cholinesterase inhibitors such as donepezil, rivastigmine, and galantamine . These compounds share structural similarities, such as the presence of a piperidine ring, but differ in their specific functional groups and overall molecular architecture.

Uniqueness: What sets (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential for use in various therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C21H35N3O

Molecular Weight

345.5 g/mol

IUPAC Name

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-10-12-23(13-11-19)14-18-8-6-5-7-9-18/h5-9,16-17,19-20H,10-15,22H2,1-4H3

InChI Key

BSZDKXLRQPDDIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.